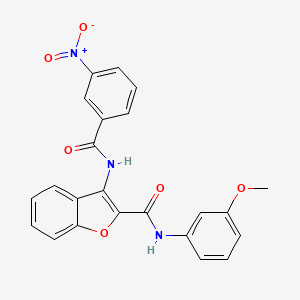

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6/c1-31-17-9-5-7-15(13-17)24-23(28)21-20(18-10-2-3-11-19(18)32-21)25-22(27)14-6-4-8-16(12-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPZOXHDLKPIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 429.39 g/mol. The synthesis typically involves multi-step organic reactions, including amide bond formation and nitration, often utilizing coupling agents and catalysts to enhance yield and purity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating various benzofuran derivatives found that certain substitutions on the benzofuran moiety enhanced neuroprotective effects against excitotoxic damage in neuronal cells. Specifically, compounds with methyl and hydroxyl substitutions demonstrated potent reactive oxygen species (ROS) scavenging abilities .

Neuroprotective Effects

In vitro studies have shown that derivatives of benzofuran can protect against neuronal damage induced by NMDA receptor activation. For instance, one study highlighted that specific derivatives exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist . This suggests that this compound may also possess similar protective properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with various biological targets, including enzymes and receptors involved in oxidative stress response and neuronal signaling pathways. Further experimental studies are necessary to elucidate these interactions fully.

Case Studies and Research Findings

A comparative analysis of similar compounds can provide insight into the biological activity of this compound:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 1f (with -CH₃ substitution) | Neuroprotective | Comparable efficacy to memantine at 30 μM concentration |

| 1j (with -OH substitution) | Antioxidant | Effective ROS scavenger and lipid peroxidation inhibitor |

These findings suggest that specific functional groups significantly influence the compound's biological properties, highlighting the importance of structure-activity relationships in drug design.

Q & A

Q. What are the typical synthetic routes for synthesizing N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step coupling reactions. A common approach is the condensation of 3-methoxyaniline with a pre-functionalized benzofuran-2-carboxylic acid derivative. Key steps include:

- Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) .

- Nitrobenzamido incorporation : Reacting with 3-nitrobenzoyl chloride under controlled basic conditions (e.g., triethylamine) .

Optimization of solvent (DMF or acetonitrile) and reaction time (12-24 hours under reflux) is critical for yields >70% .

Q. Which spectroscopic methods are essential for characterizing the molecular structure of this compound?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve aromatic protons, methoxy groups, and amide linkages .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1520 cm (nitro group) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., [M+H] for CHNO) .

X-ray crystallography may be used for absolute stereochemical determination if crystalline .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Methodological Answer : Standard assays include:

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with ATP/nitrobenzamide analogs as positive controls .

- Antimicrobial testing : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

- Parameters : Temperature (60-100°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:acid chloride) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves purity by minimizing side reactions .

- Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for >95% purity .

Q. What strategies resolve contradictory data regarding its biological activity across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use orthogonal assays (e.g., Western blot vs. ELISA) .

- Solubility issues : Pre-dissolve in DMSO with <0.1% final concentration to avoid cytotoxicity artifacts .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., nitro vs. methoxy substitutions) to isolate pharmacophores .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodological Answer : Use tools like SwissADME or Molinspiration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.